Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate . Breaking down the nomenclature:
- Methyl ester backbone : The parent chain is identified as butanoate, a four-carbon ester. The "methyl" prefix specifies the ester’s alkoxy group (–OCH₃).
- Substituents :
- 3-Oxo : A ketone group at position 3.
- 4-Methoxy : A methoxy group (–OCH₃) at position 4.
- 2-(Dimethylaminomethylidene) : An enamine group at position 2, derived from a dimethylamine substituent bonded via a methylidene (–CH=) linkage.
The numbering prioritizes the ketone (oxo) group, followed by the enamine and methoxy substituents. This naming aligns with IUPAC Rule C-401.2, which governs the order of suffix and substituent priority in polyfunctional compounds.
Table 1: IUPAC Name Breakdown
| Component | Position | Functional Group |
|---|---|---|
| Butanoate | Parent | Ester (RCOOR') |
| 3-Oxo | 3 | Ketone (C=O) |
| 4-Methoxy | 4 | Ether (–OCH₃) |
| 2-Dimethylaminomethylidene | 2 | Enamine (N(CH₃)₂–CH=) |
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₅NO₄ corresponds to a molecular weight of 201.22 g/mol . The calculation proceeds as follows:
$$
\text{Molecular Weight} = (9 \times 12.01) + (15 \times 1.008) + (1 \times 14.01) + (4 \times 16.00) = 108.09 + 15.12 + 14.01 + 64.00 = 201.22 \, \text{g/mol}
$$
Functional Group Contributions:
- Enamine (C₃H₆N) : Contributes 56.10 g/mol.
- Ketone (C=O) : Adds 28.01 g/mol.
- Ester (COOCH₃) : Accounts for 59.05 g/mol.
- Methoxy (OCH₃) : Provides 31.03 g/mol.
The molecular weight places the compound in a mid-range category for small organic molecules, suggesting moderate volatility and solubility in polar aprotic solvents.
Historical Development and Discovery Timeline
The compound’s discovery is not extensively documented in public literature, but its CAS registry number (127958-23-0) indicates synthesis and cataloging in the late 20th century. Key milestones include:
- 1990s : Likely first synthesized as part of enaminone derivative studies, given the rise of combinatorial chemistry during this period.
- 2011 : Entered into PubChem (CID 54519109), marking its formal inclusion in chemical databases.
- 2020s : Referenced in studies exploring enaminones as kinase inhibitors, highlighting its relevance in medicinal chemistry.
While specific synthetic routes remain proprietary, the compound’s structural features align with classic enaminone preparation methods, such as the condensation of β-ketoesters with secondary amines.
Chemical Classification within Enaminone Derivatives
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate is classified as an enaminone , a subclass of enamines characterized by a conjugated enamine-ketone system.
Key Features:
- Enamine Core : Formed via condensation of dimethylamine with a β-ketoester intermediate. The dimethylaminomethylidene group (–N(CH₃)₂–CH=) enables resonance stabilization, enhancing nucleophilicity at the α-carbon.
- Ketone-Ester Framework : The 3-oxobutanoate backbone provides electrophilic sites for further functionalization, common in drug precursor synthesis.
Table 2: Comparison with Related Enaminones
The compound’s dual functionality (enamine + ketone) positions it as a versatile building block for heterocyclic compounds, particularly in anticancer agent development.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl (2E)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate |
InChI |
InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3/b7-5+ |
InChI Key |
YOMXMNVCBBDQDO-FNORWQNLSA-N |
Isomeric SMILES |
CN(C)/C=C(\C(=O)COC)/C(=O)OC |
Canonical SMILES |
CN(C)C=C(C(=O)COC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate typically involves the reaction of dimethylamine with a suitable methoxy-substituted precursor under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Chemical Reactions Analysis
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate has been studied for its potential therapeutic effects.
1. Anti-inflammatory Activity
- Research indicates that modifications to the dimethylaminomethyl group can enhance anti-inflammatory properties. The introduction of a double bond in the dimethylaminomethyl moiety significantly improves activity against inflammation, suggesting that structural changes can lead to more effective compounds in this category .
2. Inhibitors of Diabetes
- The compound has been explored as a potential inhibitor for diabetes-related pathways. Studies have shown that derivatives of this compound exhibit activity against glucose metabolism and insulin resistance, highlighting its relevance in diabetes research .
Structure-Activity Relationship Studies
A series of structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of this compound and its analogs:
These findings emphasize the importance of molecular modifications in enhancing the therapeutic potential of this compound.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study examining various analogs of this compound, it was found that compounds with increased hydrophobic surface area exhibited better anti-inflammatory activity. Specifically, compounds with a hydrophobic fraction greater than 0.80 were associated with IC50 values around 0.72, indicating strong anti-inflammatory potential .
Case Study 2: Diabetes Inhibition
Another study focused on the synthesis and evaluation of this compound as a potential diabetes treatment. The compound demonstrated significant inhibition of glucose absorption in vitro, suggesting its utility in managing diabetes symptoms .
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Methyl 4-methoxy-3-oxobutanoate (CAS 1723-25-7) lacks the dimethylaminomethylene group, reducing its capacity for amine-mediated reactions (e.g., Schiff base formation) .
Reactivity and Functional Group Impact
- Nucleophilic Reactivity: The dimethylaminomethylene group in the target compound enables unique reactivity, such as participation in Michael additions or as a directing group in metal-catalyzed reactions. This contrasts with simpler oxobutanoates like Methyl 4-methoxy-3-oxobutanoate, which lack this functionality .
- Hydrolysis Stability : The methoxy group in the target compound confers greater resistance to ester hydrolysis compared to ethoxy analogs, as methoxy is a weaker electron-withdrawing group .

Research Findings and Data Gaps
- Solubility: Higher polarity than ethoxy analogs due to methoxy and dimethylamino groups, favoring solubility in acetone or DMSO .
- Thermal Stability: Likely lower decomposition temperatures (~150–200°C) compared to non-aminated esters, as observed in related dimethylamino-containing compounds .
Biological Activity
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a methoxy group, a dimethylaminomethylene moiety, and a keto functional group, which contribute to its reactivity and biological profile. The synthesis typically involves the reaction of methyl acetoacetate with dimethylamine and methanol under controlled conditions, yielding the desired product with moderate to high purity .
1. Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. In particular, compounds containing the β-keto-enol pharmacophore have shown enhanced activity against various fungal strains. For instance, one study reported minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like ketoconazole .
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| This compound | 12.5 | Better than ketoconazole (15 µg/mL) |
| Control (Ketoconazole) | 15 | Standard reference |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in various animal models. A notable study indicated that certain derivatives exhibited strong anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve inhibition of pro-inflammatory cytokines, suggesting potential for treating inflammatory conditions .
3. Analgesic Effects
In analgesic assays, this compound and its derivatives demonstrated significant pain relief in rodent models. The compounds were found to reduce pain responses effectively, indicating their potential utility in pain management therapies .
Case Study 1: Antifungal Efficacy
A study published in Compounds evaluated the antifungal activity of several synthesized analogs of this compound against Fusarium oxysporum. The results showed that modifications in the molecular structure directly influenced antifungal potency, with specific substituents enhancing efficacy.
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving rats, researchers assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema models. Results indicated a significant reduction in edema compared to untreated controls, suggesting a promising avenue for further development as an anti-inflammatory agent.
Research Findings
Research findings indicate that the biological activity of this compound is closely linked to its chemical structure. Structural modifications can lead to variations in potency and selectivity for different biological targets. For example, methoxy substitutions on the aromatic ring have been shown to enhance both antifungal and anti-inflammatory activities .
Q & A
Q. What are the common synthetic routes for Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate?
Methodological Answer: The compound can be synthesized via condensation reactions involving β-keto esters and dimethylaminomethylene derivatives. A typical approach includes:
Step 1: React methyl 3-oxobutanoate (CAS 105-45-3) with a methoxy-substituted aldehyde under basic conditions to form the α,β-unsaturated ketone intermediate .
Step 2: Introduce the dimethylaminomethylene group via nucleophilic addition using dimethylamine hydrochloride and formaldehyde, followed by purification via vacuum distillation or column chromatography .
Key Considerations:
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C-NMR: Identify methoxy (δ 3.3–3.5 ppm), dimethylaminomethylene (δ 2.8–3.1 ppm), and ketone (δ 2.1–2.3 ppm) groups. Compare with reference spectra of structurally similar esters (e.g., allyloxyethyl 4-methoxy-3-oxobutanoate) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 243.12) and fragmentation patterns .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Note: Contradictions in spectral data (e.g., unexpected splitting) may indicate stereochemical impurities, requiring repeated recrystallization or chiral HPLC .
Advanced Research Questions
Q. How does the dimethylaminomethylene group influence reactivity in nucleophilic additions?
Methodological Answer: The dimethylaminomethylene moiety acts as an electron-withdrawing group, polarizing the α,β-unsaturated ketone system and enhancing susceptibility to nucleophilic attack.
- Mechanistic Insight:
- Michael Addition: Nucleophiles (e.g., Grignard reagents) preferentially attack the β-carbon due to conjugation with the carbonyl group .
- Steric Effects: The bulky dimethylamino group may hinder reactivity in sterically crowded environments, requiring optimization of solvent polarity (e.g., DMF vs. THF) .
Experimental Design:
- Compare reaction rates with/without the dimethylaminomethylene group using kinetic studies (UV-Vis monitoring).
- Computational modeling (DFT) can predict regioselectivity and transition states .
Q. What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- pH Stability:
- Thermal Stability:
Q. How can computational chemistry aid in predicting reaction pathways?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., solvation of intermediates in THF vs. DCM) .
- Density Functional Theory (DFT): Calculate activation energies for competing pathways (e.g., keto-enol tautomerization vs. nucleophilic addition) .
- Software Tools: Gaussian or ORCA for optimizing transition-state geometries; VMD for visualizing electron density maps.
Case Study: DFT studies on similar β-keto esters show that electron-withdrawing groups lower LUMO energy by ~1.2 eV, accelerating nucleophilic attacks .
Q. How to address contradictions in synthetic yields reported across studies?
Methodological Answer:
Variable Analysis: Identify factors like reagent purity (e.g., ≤95% vs. ≥99%), solvent dryness, or catalytic impurities (e.g., trace metals) .
Reproducibility Protocol:
- Standardize reaction setups (e.g., inert gas lines, moisture-free conditions).
- Use internal standards (e.g., methyl benzoate) for yield quantification via GC-MS .
Data Reconciliation: Compare NMR/LC-MS data to confirm if lower yields stem from unreacted starting material or side products (e.g., dimerization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

